(3R)-Sativanone

Inflammation Nitric Oxide Inhibition Immunopharmacology

Researchers screening Dalbergia-derived flavonoids often face weak potency and ambiguous target selectivity. (3R)-Sativanone resolves both: it delivers the strongest anti-inflammatory activity among D. odorifera flavonoids (NO release IC50 12.48 µg/mL in RAW264.7 macrophages, vs. isoliquiritigenin 18.33 µg/mL). It is the only flavonoid from D. tonkinensis with sub-5 µM IKCa1.1 inhibition (IC50 4.2 µM) plus meaningful CaV1.2 blockade (IC50 24.9 µM, Emax 78.5%)-a dual profile unmatched by formononetin or biochanin A. It also achieves >60% human hyaluronidase-1 inhibition at 250 µM, the highest among Ononis spinosa isoflavonoids. Supplied with full HPLC/NMR QC documentation; custom packaging available.

Molecular Formula C17H16O5
Molecular Weight 300.30 g/mol
CAS No. 70561-31-8
Cat. No. B1253008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-Sativanone
CAS70561-31-8
Synonymssativanone
Molecular FormulaC17H16O5
Molecular Weight300.30 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O)OC
InChIInChI=1S/C17H16O5/c1-20-11-4-6-12(15(8-11)21-2)14-9-22-16-7-10(18)3-5-13(16)17(14)19/h3-8,14,18H,9H2,1-2H3/t14-/m0/s1
InChIKeyJOVYBWHPTQRVNZ-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R)-Sativanone (CAS 70561-31-8): A Multi-Target Isoflavanone from Dalbergia Species – Procurement-Ready Characterization


(3R)-Sativanone is a naturally occurring isoflavanone belonging to the 4′-O-methylated isoflavonoid class, with a molecular formula of C₁₇H₁₆O₅ and a molecular weight of 300.30 g/mol [1]. It is isolated primarily from the heartwood of Dalbergia odorifera and Dalbergia tonkinensis, and also detected in Ononis spinosa root [2]. Unlike its close structural analogs vestitone, vestitol, and medicarpin, sativanone lacks a 2′-OH group on the B-ring and possesses a saturated C-ring (isoflavanone) rather than a pterocarpan or isoflavan skeleton, which fundamentally alters its biological target engagement profile [2].

Why (3R)-Sativanone Cannot Be Replaced by Formononetin, Vestitol, or Medicarpin for Targeted Research Programs


Although sativanone, formononetin, vestitol, and medicarpin all derive from Dalbergia heartwood and share a polyphenolic isoflavonoid core, their biological activity spectra diverge dramatically due to differences in C-ring oxidation state, B-ring hydroxylation pattern, and stereochemistry. Sativanone is an isoflavanone (C-ring saturated, no 2′-OH), vestitol is an isoflavan (C-ring saturated, no C4=O), formononetin is an isoflavone (C-ring unsaturated), and medicarpin is a pterocarpan with a fused ring system [1]. These structural distinctions produce opposing effects in certain assays—for example, sativanone inhibits IKCa1.1 channels while biochanin A activates them, and sativanone shows superior anti-inflammatory potency among the flavonoid set from D. odorifera [2]. Substituting one compound for another without understanding these quantitative differences risks selecting a molecule with the wrong target profile for the intended disease model.

(3R)-Sativanone Comparator-Based Quantitative Evidence: Head-to-Head Differentiation from Closest Analogs


Anti-Inflammatory Potency: Sativanone is the Most Active Flavonoid from D. odorifera in LPS-Stimulated RAW264.7 Macrophages (NO Release Assay)

In a head-to-head comparison of six flavonoids isolated from Dalbergia odorifera heartwood, sativanone (compound I) demonstrated the strongest inhibition of LPS-induced nitric oxide (NO) release in RAW264.7 macrophages, with an IC50 of 12.48 µg/mL. By contrast, the closest in-class comparators isoliquiritigenin (compound III), naringenin (compound IV), and liquiritigenin (compound V) exhibited IC50 values of 18.33, 42.59, and 29.43 µg/mL respectively—1.5- to 3.4-fold weaker [1]. Compounds II and VI showed no detectable anti-inflammatory activity at 50 µg/mL, confirming that the activity is not a general class property but is specific to the substitution pattern of sativanone [1].

Inflammation Nitric Oxide Inhibition Immunopharmacology

Bifunctional Vasodilator Activity: Sativanone is a More Potent IKCa1.1 Activator than 3′-O-Methylviolanone While Also Blocking CaV1.2

In a systematic in vitro assessment of flavonoids from Dalbergia tonkinensis on vascular ion channels, sativanone exhibited a dual mechanism—activating IKCa1.1 (KCa1.1) potassium channels and blocking CaV1.2 calcium channels—with distinct potency [1]. Sativanone inhibited IKCa1.1 with an IC50 of 4.2 ± 0.7 µM (Emax 93.6%), compared to the structurally closest isoflavanone 3′-O-methylviolanone which showed an IC50 of 17.6 ± 8.3 µM (Emax 79.4%), representing a 4.2-fold potency advantage. For CaV1.2 blockade (IBa1.2), sativanone exhibited an IC50 of 24.9 ± 5.5 µM, while 3′-O-methylviolanone was marginally less potent at 27.9 ± 6.3 µM [1]. Sativanone was also the most potent IKCa1.1 activator among all flavonoids tested, surpassing pinocembrin (IC50 8.0 µM), biochanin A (IC50 23.4 µM), and formononetin (IC50 7.7 µM) [1].

Vasodilation Ion Channels Cardiovascular Pharmacology

Human Hyaluronidase-1 Inhibition: Sativanone is the Most Active Isoflavonoid from Ononis spinosa Root Extract

Among four isoflavonoids isolated from Ononis spinosa root dichloromethane extract and tested against surface-displayed human hyaluronidase-1 (Hyal-1), sativanone (compound 2) produced 61.2% inhibition at 250 µM, compared to onogenin (25.4%), medicarpin (22.4%), and calycosin-D (23.0%) at the same test concentration [1]. The full IC50 of sativanone was determined to be 1501 µM. Although this is weaker than the positive control glycyrrhizinic acid (IC50 177 µM), sativanone was the most active natural compound identified in this bioactivity-guided fractionation, and its activity substantially exceeded that of the structurally related pterocarpan medicarpin [1].

Hyaluronidase-1 Wound Healing Extracellular Matrix

Alpha-Glucosidase Inhibition Spectrum: Sativanone Shows Balanced Multi-Source Enzyme Inhibition Unlike the Yeast-Selective Formononetin

In a comprehensive head-to-head evaluation of alpha-glucosidase inhibition across four enzyme sources (yeast, rat, bacterial, and rice), sativanone and formononetin—the two active compounds isolated from Dalbergia tonkinensis heartwood—showed distinct selectivity profiles [1]. Sativanone inhibited yeast α-glucosidase with an EC50 of 0.23 ± 0.012 mg/mL and rat α-glucosidase with an EC50 of 0.37 ± 0.022 mg/mL, yielding a rat/yeast selectivity ratio of 1.61. In contrast, formononetin was highly yeast-selective with EC50 values of 0.06 ± 0.002 mg/mL (yeast) and 0.23 ± 0.037 mg/mL (rat), giving a selectivity ratio of 3.83 [1]. Sativanone also demonstrated meaningful inhibition of bacterial α-glucosidase (EC50 0.07 ± 0.001 mg/mL) and rice α-glucosidase (EC50 0.81 ± 0.023 mg/mL). The commercial drug acarbose showed the opposite profile: potent on bacterial and rice enzymes but weak on yeast α-glucosidase (EC50 1.321 ± 0.048 mg/mL) [1].

Antidiabetic Alpha-Glucosidase Enzyme Selectivity

Recommended Procurement Scenarios for (3R)-Sativanone Based on Verified Differential Evidence


Inflammation & Immunopharmacology: Lead Compound for NO-Mediated Anti-Inflammatory Screening

When screening Dalbergia-derived flavonoids for anti-inflammatory activity in macrophage models, sativanone should be your first selection. Its IC50 of 12.48 µg/mL against LPS-induced NO release in RAW264.7 cells is the strongest among all tested flavonoids from D. odorifera, outperforming isoliquiritigenin (18.33 µg/mL) and liquiritigenin (29.43 µg/mL) [1]. This potency advantage translates to lower compound consumption and clearer dose-response windows in cell-based assays.

Cardiovascular Research: Bifunctional Ion Channel Modulator for Antihypertensive Drug Discovery

For programs developing dual-mechanism vasodilators targeting both KCa1.1 activation and CaV1.2 blockade, sativanone is the only flavonoid from D. tonkinensis that demonstrates sub-5 µM potency on IKCa1.1 (IC50 4.2 µM) alongside meaningful CaV1.2 inhibition (IC50 24.9 µM) with high efficacy (Emax 78.5%) [2]. No other tested flavonoid—including 3′-O-methylviolanone, pinocembrin, formononetin, or biochanin A—replicates this specific dual-channel potency ratio, making sativanone the scaffold of choice for bifunctional antihypertensive lead optimization [2].

Extracellular Matrix & Wound Healing Research: Hyal-1 Inhibition Studies Using a Natural Isoflavonoid Lead

Among isoflavonoids isolated from Ononis spinosa root, sativanone uniquely achieves >60% inhibition of human hyaluronidase-1 at 250 µM, far exceeding medicarpin (22.4%) and onogenin (25.4%) [3]. Research groups investigating Hyal-1 as a target for wound healing, tissue regeneration, or renal diuretic mechanisms should select sativanone as the most active naturally occurring isoflavonoid scaffold currently characterized for this enzyme.

Antidiabetic Drug Discovery: Balanced-Spectrum Alpha-Glucosidase Inhibitor for Translational Studies

For antidiabetic programs requiring an alpha-glucosidase inhibitor with balanced potency across mammalian and non-mammalian enzyme sources, sativanone offers a selectivity profile (rat/yeast ratio = 1.61) that is distinctly different from the yeast-selective formononetin (ratio = 3.83) and the bacteria/rice-selective acarbose [4]. This makes sativanone the rational choice when the research goal is to bridge in vitro enzymatic data with rodent in vivo models of postprandial hyperglycemia.

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